Ethyl [(4-fluoro-3-nitrophenyl)amino](oxo)acetate
Description
Ethyl (4-fluoro-3-nitrophenyl)aminoacetate is a synthetic organic compound featuring a 4-fluoro-3-nitrophenyl group linked via an amide bond to an oxo-acetate ethyl ester. Its molecular formula is C₁₀H₉FN₂O₅, with an average molecular mass of 256.19 g/mol. The presence of both electron-withdrawing substituents (fluoro and nitro groups) on the aromatic ring influences its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C10H9FN2O5 |
|---|---|
Molecular Weight |
256.19 g/mol |
IUPAC Name |
ethyl 2-(4-fluoro-3-nitroanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H9FN2O5/c1-2-18-10(15)9(14)12-6-3-4-7(11)8(5-6)13(16)17/h3-5H,2H2,1H3,(H,12,14) |
InChI Key |
NLWFRFDCQXKEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The most direct route involves reacting 4-fluoro-3-nitroaniline with ethyl oxalyl chloride (C<sub>4</sub>H<sub>6</sub>Cl<sub>2</sub>O<sub>3</sub>) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The amine nucleophile attacks the electrophilic carbonyl carbon of oxalyl chloride, displacing chloride and forming the amide bond. Triethylamine (TEA) is typically added to neutralize HCl byproducts.
Reaction equation :
Optimization and Yield
-
Temperature : Reactions performed at 0–5°C minimize side reactions such as over-acylation or decomposition of the nitro group.
-
Solvent : Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing ionic intermediates.
-
Yield : Reported yields range from 70% to 85% after purification via flash chromatography (hexanes/ethyl acetate).
Condensation with Ethyl Glyoxylate
Coupling Strategy
An alternative method employs ethyl glyoxylate (C<sub>4</sub>H<sub>6</sub>O<sub>3</sub>) and 4-fluoro-3-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This approach avoids handling reactive acyl chlorides.
Reaction equation :
Key Considerations
-
Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by activating the carbonyl group.
-
Side Products : Competitive formation of urea derivatives (from DCC) necessitates careful stoichiometric control.
-
Yield : Yields up to 65% are achievable, with purification via silica gel chromatography.
Stepwise Synthesis via Intermediate Protection
Boc Protection Strategy
To prevent unwanted side reactions, the amine group of 4-fluoro-3-nitroaniline is temporarily protected using di-tert-butyl dicarbonate (Boc<sub>2</sub>O) before introducing the oxoacetate group.
Steps :
-
Protection :
-
Acylation : React with ethyl oxalyl chloride under standard conditions.
-
Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in DCM.
Advantages and Limitations
-
Purity : Protection-deprotection sequences improve regioselectivity, yielding >90% purity.
-
Complexity : Additional steps increase synthesis time and cost.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Key Reagents |
|---|---|---|---|---|
| Nucleophilic Acyl Substitution | 70–85% | High | Moderate | Ethyl oxalyl chloride, TEA |
| Condensation | 60–65% | Moderate | Low | DCC, DMAP |
| Stepwise Protection | 80–90% | Very High | High | Boc<sub>2</sub>O, TFA |
Analytical Validation and Characterization
Post-synthesis characterization is critical for confirming structure and purity:
-
<sup>1</sup>H NMR : Key signals include the ethyl ester quartet (δ 4.1–4.3 ppm) and aromatic protons (δ 7.2–8.1 ppm).
-
IR Spectroscopy : Stretches at 1720 cm<sup>−1</sup> (C=O ester) and 1540 cm<sup>−1</sup> (NO<sub>2</sub>) confirm functional groups.
-
HPLC : Reverse-phase methods (C18 column, acetonitrile/water) assess purity (>98%) .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-fluoro-3-nitrophenyl)aminoacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl (4-fluoro-3-nitrophenyl)aminoacetate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl (4-fluoro-3-nitrophenyl)aminoacetate involves its interaction with specific molecular targets. The fluoro and nitro groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Ethyl (4-chloro-3-nitrophenyl)aminoacetate
- Structural Difference : Chlorine replaces fluorine at the 4-position of the phenyl ring.
- Molecular Formula : C₁₀H₉ClN₂O₅ (Avg. mass: 272.64 g/mol ).
- Properties: The chloro substituent increases molecular weight and lipophilicity (higher logP) compared to the fluoro analog.
Ethyl (4-methoxy-2-nitrophenyl)aminoacetate
- Structural Difference : Methoxy group at the 4-position and nitro group at the 2-position.
- Molecular Formula : C₁₁H₁₂N₂O₆ (Avg. mass: 268.23 g/mol ).
- Properties : The methoxy group is electron-donating, which counteracts the electron-withdrawing nitro group, altering the aromatic ring’s electronic profile. This may increase solubility in polar solvents compared to the fluoro-nitro derivative.
- Applications : Methoxy-substituted analogs are often explored for improved pharmacokinetic profiles in drug design .
Ethyl (4-fluoro-3-methylphenyl)aminoacetate
- Structural Difference : Methyl group replaces the nitro group at the 3-position.
- Molecular Formula: C₁₁H₁₂FNO₃ (Avg. mass: 225.22 g/mol).
- Properties : The methyl group is electron-donating, reducing the ring’s electrophilicity. This substitution decreases molecular weight and may enhance metabolic stability compared to nitro-containing analogs.
- Synthesis : Likely synthesized via nucleophilic substitution or condensation reactions, as described for related esters .
Ethyl 2-(N-(4-fluoro-3-nitrophenyl)sulfamoyl)acetate
- Structural Difference : Sulfamoyl group replaces the oxo-acetate moiety.
- Molecular Formula : C₁₀H₁₁FN₂O₆S (Avg. mass: 306.03 g/mol ).
- Properties : The sulfamoyl group introduces hydrogen-bonding capability and acidity (pKa ~1–3), significantly altering solubility and biological activity. The melting point (98–100°C) suggests higher crystallinity than the oxo-acetate analog.
Key Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Avg. Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Ethyl (4-fluoro-3-nitrophenyl)aminoacetate | C₁₀H₉FN₂O₅ | 256.19 | 4-F, 3-NO₂ | High electrophilicity, moderate solubility |
| Ethyl (4-chloro-3-nitrophenyl)aminoacetate | C₁₀H₉ClN₂O₅ | 272.64 | 4-Cl, 3-NO₂ | Increased lipophilicity |
| Ethyl (4-methoxy-2-nitrophenyl)aminoacetate | C₁₁H₁₂N₂O₆ | 268.23 | 4-OCH₃, 2-NO₂ | Enhanced polar solubility |
| Ethyl 2-(N-(4-fluoro-3-nitrophenyl)sulfamoyl)acetate | C₁₀H₁₁FN₂O₆S | 306.03 | 4-F, 3-NO₂, sulfamoyl | Higher crystallinity (mp 98–100°C) |
Discussion of Substituent Effects
- Electron-Withdrawing Groups (NO₂, F): Increase aromatic ring electrophilicity, making the compound more reactive toward nucleophilic attack.
- Electron-Donating Groups (OCH₃, CH₃) : Improve solubility and metabolic stability but may reduce reactivity in electrophilic substitution reactions.
- Halogen Substitution (F vs. Cl) : Fluorine’s smaller size and higher electronegativity lead to stronger hydrogen bonding, while chlorine’s larger size enhances van der Waals interactions.
Biological Activity
Ethyl (4-fluoro-3-nitrophenyl)aminoacetate, with the molecular formula CHFNO and CAS number 69066-09-7, is an organic compound notable for its diverse biological activities. This compound is characterized by a fluoro-substituted nitrophenyl ring attached to an amino oxoacetate group, which contributes to its potential medicinal properties.
Antimicrobial Properties
Research indicates that Ethyl (4-fluoro-3-nitrophenyl)aminoacetate exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antibacterial agents. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines. The presence of the nitro and fluoro groups enhances its binding affinity to target proteins involved in cancer progression. For instance, it has been evaluated for cytotoxicity against the MCF-7 breast cancer cell line, where it demonstrated moderate to high levels of inhibition of cell proliferation.
The biological activity of Ethyl (4-fluoro-3-nitrophenyl)aminoacetate can be attributed to its ability to interact with specific molecular targets within cells. The fluoro and nitro substituents are crucial for enhancing the compound's lipophilicity and membrane permeability, facilitating its entry into cells and subsequent interaction with intracellular targets such as enzymes and receptors.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of Ethyl (4-fluoro-3-nitrophenyl)aminoacetate against common pathogens. The results indicated:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent.
Study 2: Anticancer Activity
Another significant study focused on the anticancer properties of this compound against MCF-7 cells. The study reported:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The data indicates a dose-dependent decrease in cell viability, highlighting the compound's potential as a therapeutic agent in cancer treatment.
Research Findings
- Synthesis and Characterization : Ethyl (4-fluoro-3-nitrophenyl)aminoacetate is synthesized through a multi-step process involving condensation reactions. Characterization techniques such as NMR and mass spectrometry confirm its structure.
- Structure-Activity Relationship (SAR) : Studies on SAR indicate that modifications to the nitro and fluoro groups can significantly affect biological activity. Compounds with electron-withdrawing groups generally exhibit enhanced activity due to increased binding interactions with target proteins.
- Potential Applications : Beyond antimicrobial and anticancer applications, this compound shows promise in materials science for developing novel materials with specific electronic properties.
Q & A
Q. What are the optimal synthetic routes for Ethyl (4-fluoro-3-nitrophenyl)aminoacetate, and how can reaction yields be maximized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, ethyl 2-(chlorosulfonyl)acetate can react with 4-fluoro-3-nitroaniline under controlled conditions (e.g., room temperature, inert atmosphere) to form intermediates, followed by oxidation or esterification steps . Key parameters for yield optimization include:
- Catalyst selection : Phosphoric acid catalysts (e.g., 5 mol%) improve regioselectivity in indole insertion reactions, as shown in analogous systems .
- Solvent choice : Polar aprotic solvents like DMF or THF enhance reactivity while minimizing side reactions.
- Purification : Column chromatography (e.g., 1:4 EtOAc/Hexane) is critical for isolating high-purity products .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR can confirm the presence of the fluoronitrophenyl group (δ ~7.3–8.0 ppm for aromatic protons) and the oxoacetate moiety (δ ~3.9–4.3 ppm for ethyl ester protons) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 307.0345 for related sulfonamide esters) .
- Infrared spectroscopy : Peaks at ~1730 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) are diagnostic .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal for determining bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking or C–H···O hydrogen bonds). For example:
- Crystal packing : Centrosymmetric dimers formed via C–H···O interactions stabilize the lattice in ethyl oxoacetate derivatives .
- Dihedral angles : The fluoronitrophenyl and oxoacetate groups may exhibit torsional strain (e.g., dihedral angles ~40°–50°), influencing reactivity .
- Validation : Compare experimental bond lengths (e.g., C=O at ~1.21 Å) with DFT-calculated values to confirm accuracy .
Q. What strategies address contradictions in biological activity data for analogous compounds?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from assay conditions or structural modifications. Methodological solutions include:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing 4-fluoro with 4-chloro) to isolate pharmacophoric groups .
- Dose-response assays : Use IC values to differentiate specific activity from cytotoxicity .
- Computational docking : Predict binding affinities to targets like enzymes (e.g., tubulin for anticancer activity) using AutoDock or Schrödinger .
Q. How can reaction mechanisms involving the oxoacetate moiety be elucidated?
Mechanistic studies require a combination of kinetic experiments and computational modeling:
- Kinetic isotope effects (KIE) : Replace H with H at reactive sites to identify rate-determining steps .
- Density functional theory (DFT) : Calculate transition-state energies for ester hydrolysis or nucleophilic attacks .
- Trapping intermediates : Use low-temperature NMR to detect transient species like tetrahedral intermediates during ester cleavage .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic protocols, and how can they be improved?
- Low yields in esterification : Often due to steric hindrance from the fluoronitrophenyl group. Solutions:
- Purification difficulties : Co-elution of byproducts. Solutions:
- Optimize gradient elution in HPLC (e.g., 10–90% acetonitrile/water) .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
